6-(3-Methylphenyl)-6-oxohexanoic acid
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Overview
Description
6-(3-Methylphenyl)-6-oxohexanoic acid is an organic compound that belongs to the class of aromatic ketones It features a hexanoic acid backbone with a 3-methylphenyl group attached to the sixth carbon and a ketone functional group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methylphenyl)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Methylphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine in the presence of a catalyst
Major Products:
Oxidation: this compound is converted to 6-(3-Methylphenyl)hexanoic acid.
Reduction: The ketone group is reduced to 6-(3-Methylphenyl)-6-hydroxyhexanoic acid.
Substitution: Various substituted derivatives of the aromatic ring, such as 3-nitro-6-(3-Methylphenyl)-6-oxohexanoic acid.
Scientific Research Applications
6-(3-Methylphenyl)-6-oxohexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Methylphenyl)-6-oxohexanoic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
6-Phenyl-6-oxohexanoic acid: Similar structure but lacks the methyl group on the aromatic ring.
6-(4-Methylphenyl)-6-oxohexanoic acid: Similar structure with the methyl group in the para position instead of the meta position.
6-(2-Methylphenyl)-6-oxohexanoic acid: Similar structure with the methyl group in the ortho position.
Uniqueness: 6-(3-Methylphenyl)-6-oxohexanoic acid is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
6-(3-methylphenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-5-4-6-11(9-10)12(14)7-2-3-8-13(15)16/h4-6,9H,2-3,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQABYSMUDKVHCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645285 |
Source
|
Record name | 6-(3-Methylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56721-44-9 |
Source
|
Record name | 6-(3-Methylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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